(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
Description
(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O–C=C) and two chlorinated aromatic rings. Chalcones are α,β-unsaturated ketones with applications in nonlinear optical (NLO) materials, pharmaceuticals, and organic synthesis . The compound’s E-configuration ensures planar geometry, facilitating π-π stacking and intramolecular charge transfer, which are critical for NLO activity .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-6-3-5-12(10-13)15(18)9-8-11-4-1-2-7-14(11)17/h1-10H/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGAHMQRKMBGBK-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 3-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted chalcones with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Medicine
In medicinal research, derivatives of this compound are explored for their therapeutic potential. The presence of chlorine atoms can enhance the bioactivity and pharmacokinetic properties of the resulting molecules.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties can be exploited to create materials with specific characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Structural Properties
Substituents on the aromatic rings significantly influence chalcones' crystallinity, melting points, and intermolecular interactions.
Table 1: Substituent Impact on Crystal Structures
Key Observations :
- Chlorine vs. Methoxy/Ethoxy: Chlorine substituents enhance molecular rigidity due to their electronegativity and steric bulk, favoring denser crystal packing (e.g., triclinic systems ).
- Positional Isomerism : The 3-chlorophenyl vs. 4-chlorophenyl substitution (Table 1) alters the dipole moment, affecting NLO efficiency. For instance, 3-substituted analogs exhibit twisted conformations, reducing conjugation .
Key Observations :
- Chlorine Position : 2-Chlorophenyl derivatives (IC₅₀ = 6.51 µM) show marginally higher activity than 3-chlorophenyl analogs (IC₅₀ = 6.54 µM), possibly due to improved binding to DNA gyrase B’s hydrophobic pockets .
- Hybrid Systems : Thiazole rings enhance solubility and bioavailability compared to purely aromatic chalcones .
Electronic and Nonlinear Optical Properties
Chlorine substituents enhance electron-withdrawing capacity, critical for NLO applications.
Table 3: Electronic Properties of Selected Chalcones
Key Observations :
Intermolecular Interactions and Crystal Packing
Hirshfeld surface analyses () reveal that chlorinated chalcones predominantly engage in C–Cl···π and Cl···Cl interactions, stabilizing crystal lattices. For example, (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one exhibits 12% Cl···Cl contacts, enhancing thermal stability . In contrast, methoxy-substituted analogs rely on C–H···O hydrogen bonds, which are weaker but improve solubility .
Biological Activity
The compound (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one , also known as a chalcone derivative, exhibits significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including antiproliferative effects, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of two chlorophenyl groups attached to a prop-2-en-1-one moiety, which is crucial for its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1211528-57-2 |
| Melting Point | Not specified |
| Solubility | Not specified |
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. In a study evaluating structural modifications of chalcone derivatives, it was found that certain modifications enhanced their potency against chronic lymphocytic leukemia (CLL) cell lines. The most potent derivatives showed IC50 values ranging from 0.17 to 2.69 µM, indicating strong antiproliferative activity .
Case Study: CLL Cell Lines
In vitro tests demonstrated that the compound induced apoptosis in CLL cells with pro-apoptotic effects observed at concentrations around 10 µM. The analysis revealed that these effects were mediated through reactive oxygen species (ROS) flux, suggesting a mechanism involving oxidative stress .
Antibacterial and Antifungal Activity
Chalcone derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of halogen substituents, such as chlorine in this compound, has been linked to enhanced bioactivity against various bacterial strains. In vitro tests have shown that similar chlorinated chalcones exhibit significant inhibition against Gram-positive and Gram-negative bacteria .
Comparative Analysis of Antimicrobial Activity
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| (Similar Chalcone Derivative) | Escherichia coli | 64 µg/mL |
The biological activity of this compound is believed to arise from its ability to interact with cellular targets, leading to disruption of key metabolic pathways. The chalcone structure allows for the formation of reactive intermediates that can damage cellular components and induce apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
